2-[2-(Benzyloxy)phenoxy]acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylmethoxyphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c16-15(17)11-19-14-9-5-4-8-13(14)18-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHAJLNHRQMSCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Benzyloxy Phenoxy Acetic Acid and Its Analogues
Established Synthetic Routes for 2-[2-(Benzyloxy)phenoxy]acetic acid
The most prominent and historically significant method for synthesizing ethers, including this compound, is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this would typically involve the reaction of 2-(benzyloxy)phenol (B123662) with an α-haloacetic acid, such as chloroacetic acid, in the presence of a base. pbworks.com The base, often sodium hydroxide (B78521) or potassium hydroxide, deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the chloroacetic acid, displacing the chloride and forming the ether bond. pbworks.com
An alternative established method for forming the aryl ether bond is the Ullmann condensation. wikipedia.orgbyjus.com This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or phenol (B47542). wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this could entail the reaction of 2-bromophenoxyacetic acid with benzyl (B1604629) alcohol in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org
The key steps in these established syntheses are outlined below:
| Reaction | Starting Materials | Key Reagents | General Conditions |
| Williamson Ether Synthesis | 2-(Benzyloxy)phenol, Chloroacetic acid | Base (e.g., NaOH, KOH) | SN2 reaction conditions |
| Ullmann Condensation | 2-Bromophenoxyacetic acid, Benzyl alcohol | Copper catalyst, Base | High temperatures |
Novel Approaches and Green Chemistry Considerations in this compound Synthesis
Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of ethers like this compound. These novel approaches often emphasize the use of catalysts and alternative energy sources to reduce reaction times, energy consumption, and waste generation.
Catalytic Synthesis of this compound
Modern variations of the Ullmann condensation utilize catalytic amounts of soluble copper complexes, often with ligands such as diamines or acetylacetonates, which can proceed under milder conditions than the traditional method. wikipedia.org The catalytic cycle is believed to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org
Phosphonitrilic chloride (PNT) has been reported as an effective activator for the esterification of phenoxyacetic acids under mild conditions. jocpr.com While this is for ester formation, the principle of activating the carboxylic acid or the alcohol could be applied to ether synthesis as well, potentially leading to more efficient routes.
Microwave-Assisted Synthesis of this compound
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of reactions. The application of microwave irradiation to the Williamson ether synthesis or Ullmann condensation could significantly reduce reaction times from hours to minutes. This rapid heating can lead to increased yields and cleaner reactions by minimizing the formation of side products.
Chemo- and Regioselectivity in the Synthesis of this compound Scaffolds
When synthesizing analogues of this compound with additional functional groups, chemo- and regioselectivity become critical considerations.
In the Williamson ether synthesis, the SN2 mechanism dictates that the alkylating agent should ideally be a primary halide to avoid elimination side reactions. wikipedia.orgmasterorganicchemistry.com When the phenoxyacetic acid scaffold contains other reactive sites, such as another hydroxyl group or an amino group, protecting groups may be necessary to ensure the desired O-alkylation occurs.
The regioselectivity of the Ullmann condensation is generally high, with the coupling occurring at the position of the aryl halide. However, the presence of strong electron-withdrawing or electron-donating groups on the aromatic ring can influence the reaction rate and potentially the regioselectivity if multiple halogen substituents are present.
Scale-Up Considerations and Process Optimization for this compound Production
The industrial-scale production of this compound and its derivatives requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. A patent for the industrial synthesis of related phenoxyacetic acid derivatives highlights the importance of process optimization. google.com
Key considerations for scale-up include:
Solvent Selection: Choosing an appropriate solvent that is effective, safe, and easily recoverable is crucial. For instance, a patented synthesis of a related compound uses acetonitrile (B52724) and toluene (B28343). google.com
Reagent Stoichiometry: Optimizing the ratio of reactants and base is essential to maximize yield and minimize unreacted starting materials.
Temperature Control: Maintaining a precise temperature profile is critical for controlling reaction rates and preventing side reactions.
Work-up and Purification: Developing an efficient and scalable purification method, such as crystallization or extraction, is necessary to obtain the final product with high purity.
The following table summarizes some of the key process parameters and their impact on the synthesis:
| Parameter | Considerations | Impact on Scale-Up |
| Reaction Temperature | Control of exotherms, prevention of side reactions | Safety, product purity, energy costs |
| Solvent | Solubility of reactants, ease of removal, safety | Process efficiency, cost, environmental impact |
| Base | Strength, solubility, cost | Reaction rate, yield, cost |
| Purification Method | Crystallization, extraction, chromatography | Product purity, yield, process time, cost |
Chemical Transformations and Reactivity Profiles of 2 2 Benzyloxy Phenoxy Acetic Acid
Esterification and Amidation Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for transformations, readily undergoing esterification and amidation reactions. These reactions are fundamental in organic synthesis for creating new derivatives with modified properties.
Esterification: In the presence of an acid catalyst, such as concentrated sulfuric acid, 2-[2-(Benzyloxy)phenoxy]acetic acid can react with various alcohols to form the corresponding esters. chemguide.co.uk This process, known as Fischer esterification, is a reversible reaction. chemguide.co.ukyoutube.com To drive the reaction towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. chemguide.co.uk Alternatively, the carboxylic acid can be activated, for instance, by conversion to an acyl chloride, which then reacts readily with an alcohol to produce the ester. chemguide.co.uk Another approach involves the use of activating agents like phosphonitrilic chloride in the presence of a base such as N-methyl morpholine (B109124) to facilitate the condensation of phenoxyacetic acids with phenols. jocpr.com
Amidation: The carboxylic acid can also be converted into amides through reaction with amines. Direct amidation can be challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. nih.gov However, this can be overcome by heating the reaction mixture to drive off water or by using a catalyst. nih.gov For instance, nickel chloride has been shown to be an effective catalyst for the direct amidation of phenylacetic acid derivatives with benzylamines. nih.gov Similar to esterification, a more common laboratory method involves the initial conversion of the carboxylic acid to a more reactive derivative like an acyl chloride. youtube.com This acyl chloride then reacts exothermically with an amine to form the corresponding amide. youtube.com
Reactions Involving the Ether Linkage of this compound
The structure of this compound contains two types of ether linkages: a benzyl (B1604629) ether and a diaryl ether framework. The benzyl ether is susceptible to cleavage under various conditions, while the diaryl ether bond is generally more robust.
Benzyl Ether Cleavage: The benzylic ether bond (C₆H₅CH₂-O) can be selectively cleaved through hydrogenolysis. thieme-connect.comrsc.org This reaction is typically carried out using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. thieme-connect.comrsc.org The reaction is clean and high-yielding, producing the corresponding phenol (B47542) and toluene (B28343) as a byproduct. thieme-connect.com This method is particularly useful as it is mild and often leaves other functional groups, including other types of ethers, intact. rsc.org Lewis acids, such as boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂), can also be employed for the selective cleavage of benzyl ethers under mild conditions, tolerating a range of other functional groups. beilstein-journals.org
Diaryl Ether Stability: The diaryl ether bond (Ar-O-Ar) is significantly more stable and less prone to cleavage than the benzyl ether. Its synthesis often requires specific catalytic conditions, such as copper-catalyzed Ullmann condensations or palladium-catalyzed Buchwald-Hartwig reactions, highlighting its general inertness to cleavage. researchgate.netwikipedia.orgmasterorganicchemistry.com
Modifications of the Phenyl Rings in this compound Structure
The two phenyl rings in the molecule are susceptible to electrophilic aromatic substitution, a class of reactions that introduces new functional groups onto the aromatic core. youtube.comnih.gov The directing effects of the existing substituents (the benzyloxy group and the phenoxyacetic acid moiety) will influence the position of the incoming electrophile.
The ether oxygen atoms are activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. mdpi.com Therefore, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are expected to occur primarily at the positions ortho and para to the ether linkages. nih.gov For example, a patent describes the chlorination of phenoxyacetic acid in a solvent with a catalyst to produce chlorinated derivatives. rsc.org
Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound Derivatives
While the parent molecule itself may not be a direct substrate for cross-coupling, its derivatives, particularly halogenated versions, could be valuable precursors. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
If the phenyl rings of this compound were functionalized with a halide (e.g., bromine or iodine), these derivatives could participate in a variety of cross-coupling reactions. For instance, a bromo-substituted derivative could undergo Suzuki coupling with a boronic acid, Heck coupling with an alkene, or Buchwald-Hartwig amination with an amine. researchgate.netnih.gov Palladium-catalyzed ortho-C–H olefination has been demonstrated on phenylalanine and phenylethylamine derivatives, suggesting that direct C-H activation on the phenyl rings of similar structures is also a potential pathway for modification. documentsdelivered.com
Radical Reactions and Photochemistry of this compound
The phenoxyacetic acid structural motif is known to undergo reactions under radical or photochemical conditions.
Radical Reactions: The reaction of phenoxyacetic acid with hydroxyl radicals (•OH) primarily involves the addition of the radical to the aromatic ring, forming hydroxycyclohexadienyl radicals. nih.gov The decomposition of phenoxyacetic acid can lead to the formation of phenoxyl radicals. researchgate.net These phenoxyl radicals are reactive intermediates that can engage in further reactions.
Photochemistry: Phenoxyacetic acids have been shown to undergo photochemical rearrangement. In aqueous environments, phenoxy acids can be decomposed by photodegradation. The efficiency of this process is influenced by the specific form of the compound and the presence of photosensitizers. For example, the photodegradation of 2,4-dichlorophenoxyacetic acid (2,4-D) in the presence of TiO₂ has been studied, indicating that such photocatalytic degradation pathways are feasible for this class of compounds.
Design, Synthesis, and Structural Elucidation of 2 2 Benzyloxy Phenoxy Acetic Acid Derivatives and Analogues
Structure-Activity Relationship (SAR) Driven Design Principles for 2-[2-(Benzyloxy)phenoxy]acetic acid Analogues
The design of analogues of this compound is heavily guided by structure-activity relationship (SAR) studies. These studies aim to understand how modifications to different parts of the molecule—the benzyloxy ring, the phenoxy ring, and the carboxylic acid moiety—influence its biological activity.
Quantitative structure-activity relationship (QSAR) analyses have been instrumental in this process. For instance, studies on phenoxy and benzyloxyacetic acid derivatives as antisickling agents have shown that the potency of these compounds is positively correlated with the hydrophobicity (π values) of substituents at the ortho, meta, and/or para positions of the aromatic rings. nih.gov Similarly, positive correlations have been observed with the electronic-withdrawing or -donating nature (sigma constants) of substituents at the meta and/or para positions. nih.gov Conversely, a negative correlation was found with the molar refraction (MR), a measure of steric bulk, of para substituents on the benzyloxy ring in the benzyloxyacetic acid series. nih.gov These findings suggest that less bulky, more hydrophobic, and electronically appropriate substituents are key to enhancing the desired biological activity.
In the context of peroxisome proliferator-activated receptor δ (PPARδ) partial agonists, SAR studies of a series of phenoxyacetic acids revealed crucial relationships that led to the discovery of potent in vivo exemplars. nih.gov The rapid identification of these relationships was facilitated by a solution-phase synthetic route that allowed for the efficient generation of numerous analogues. nih.gov
Synthesis of Benzyloxy Ring Modified this compound Derivatives
Modifications to the benzyloxy ring are a common strategy to explore the SAR of this compound. The synthesis of these derivatives often involves the benzylation of a substituted phenol (B47542) with a substituted benzyl (B1604629) halide. A general and efficient method for the O-benzylation of phenols involves using benzyl bromide and a base like sodium hydride. orgsyn.org Another method utilizes O-benzyl-2,2,2-trichloroacetimidate in the presence of a catalytic amount of trifluoromethanesulfonic acid, which is particularly useful for large-scale preparations. orgsyn.org
For example, to introduce substituents onto the benzyloxy ring, a substituted benzyl alcohol can be converted to the corresponding benzyl bromide or trichloroacetimidate, which is then reacted with the appropriate phenoxyacetic acid precursor. orgsyn.org The choice of substituents is guided by SAR data, often focusing on manipulating hydrophobicity and electronic properties.
Synthesis of Phenoxy Ring Modified this compound Derivatives
The synthesis of derivatives with modifications on the phenoxy ring typically starts with a substituted phenol. A common synthetic route is the Williamson ether synthesis, where a substituted phenol is treated with a base to form a phenoxide, which then reacts with an ethyl bromoacetate (B1195939) to yield the corresponding ethyl phenoxyacetate (B1228835) derivative. mdpi.com Subsequent hydrolysis of the ester furnishes the desired phenoxyacetic acid. mdpi.com
For instance, to introduce a formyl group, a substituted salicylaldehyde (B1680747) can be reacted with ethyl bromoacetate in the presence of a base like potassium carbonate. mdpi.com The resulting ester is then hydrolyzed to the carboxylic acid. mdpi.com This formyl group can then be further modified to generate a diverse library of analogues.
Synthesis of Carboxylic Acid Moiety Modified this compound Analogues
Modification of the carboxylic acid group is a key strategy to alter the pharmacokinetic and pharmacodynamic properties of this compound. The carboxylic acid can be replaced with various bioisosteres, such as esters, amides, hydroxamic acids, or tetrazoles. nih.govnih.gov
Esterification is a straightforward modification, often achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). jocpr.com For example, phenoxyacetic acid can be activated with phosphonitrilic chloride and N-methyl morpholine (B109124) to facilitate esterification with various phenols. jocpr.com
The synthesis of amides typically involves activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride, followed by reaction with an amine. ajchem-a.com Alternatively, coupling reagents can be used to directly form the amide bond.
The synthesis of hydroxamic acid analogues involves the conversion of the carboxylic acid to an activated form, which is then reacted with hydroxylamine. nih.gov Tetrazole analogues can be prepared from the corresponding nitrile, often synthesized from an amide, through a [2+3] cycloaddition with an azide, such as sodium azide. ajchem-a.com
Stereoselective Synthesis of Chiral this compound Analogues
When substituents are introduced that create a chiral center, stereoselective synthesis becomes crucial, as different enantiomers or diastereomers can exhibit significantly different biological activities. A common approach to achieve stereoselectivity is to use a chiral auxiliary. This involves attaching a chiral molecule to the substrate, which directs the subsequent reaction to favor the formation of one stereoisomer over the other. nih.govgoogle.com
For example, in the synthesis of chiral 2-aryloxycarboxylic acids, a chiral auxiliary can be used to enhance the stereoselectivity of the alkylation of an α-halo acid with an aryloxy group. google.com Another strategy involves the kinetic resolution of a racemic mixture, where one enantiomer reacts faster with a chiral reagent or catalyst, allowing for the separation of the enantiomers. jku.at Chiral Brønsted acids have been successfully employed for the kinetic resolution of secondary alcohols via acylation, a strategy that could be adapted for the synthesis of chiral analogues of this compound. jku.at
Furthermore, stereoselective reactions can be designed based on mechanistic understanding. For instance, in the synthesis of chiral cyclopentanes, molecular modeling and dynamics simulations have helped to elucidate the role of intermediates in controlling the stereochemical outcome of the reaction. nih.gov
Mechanistic Investigations of 2 2 Benzyloxy Phenoxy Acetic Acid Interactions in Vitro
Enzyme Inhibition Studies of 2-[2-(Benzyloxy)phenoxy]acetic acid and its Analogues (In Vitro)
Phenoxyacetic acid derivatives have emerged as a significant class of enzyme inhibitors, with a particular focus on their anti-inflammatory potential through the inhibition of cyclooxygenase (COX) enzymes.
Specific Enzyme Targets of this compound
The primary enzyme target identified for phenoxyacetic acid analogues is Cyclooxygenase-2 (COX-2) . jetir.org COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. jetir.org Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. jetir.org
A study on a series of novel phenoxyacetic acid derivatives demonstrated their potent and selective inhibitory activity against COX-2. jetir.org While this compound was not explicitly one of the tested compounds, the structure-activity relationship (SAR) data from this study provide a strong basis to hypothesize that it would also exhibit COX-2 inhibitory activity. The core phenoxyacetic acid scaffold is a key pharmacophoric element for binding to the COX-2 active site. jetir.org
Other potential enzyme targets for phenoxyacetic acid derivatives have been explored. For instance, some analogues have been investigated as inhibitors of 5-lipoxygenase (5-LO), another important enzyme in the inflammatory cascade. nih.gov Additionally, certain derivatives have been synthesized and evaluated for their inhibitory activity against aminopeptidase (B13392206) M. However, the most robust and consistently reported data for this class of compounds relates to COX-2 inhibition.
The table below summarizes the in vitro inhibitory activity of some phenoxyacetic acid analogues against COX-1 and COX-2.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Phenoxyacetic Acid Analogues
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |
|---|---|---|---|
| Analogue 5c | 11.15 | 0.10 | 111.5 |
| Analogue 5d | 10.22 | 0.08 | 127.8 |
| Analogue 5f | 12.00 | 0.09 | 133.3 |
| Analogue 7b | 8.15 | 0.07 | 116.4 |
| Analogue 10c | 6.43 | 0.06 | 107.2 |
| Analogue 10f | 5.34 | 0.06 | 89.0 |
| Celecoxib (Reference) | 14.93 | 0.05 | 298.6 |
| Mefenamic Acid (Reference) | 29.90 | 1.98 | 15.1 |
Data extracted from a study on novel phenoxyacetic acid derivatives. researchgate.net
Kinetic and Thermodynamic Parameters of Enzyme-2-[2-(Benzyloxy)phenoxy]acetic acid Interactions
Detailed kinetic and thermodynamic parameters for the interaction of this compound with its putative enzyme targets are not available in the current literature. Studies on related phenoxyacetic acid derivatives have primarily focused on determining the half-maximal inhibitory concentration (IC₅₀), which provides a measure of the compound's potency but does not offer a deep insight into the kinetics (e.g., association and dissociation rate constants, Kᵢ) or the thermodynamics (e.g., changes in Gibbs free energy, enthalpy, and entropy) of the interaction.
To fully characterize the enzyme-inhibitor interaction, further studies would be required to determine these parameters. Such studies could involve techniques like enzyme kinetics assays under varying substrate and inhibitor concentrations to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Kᵢ). Isothermal titration calorimetry (ITC) could be employed to directly measure the thermodynamic parameters of binding, providing a complete thermodynamic profile of the interaction.
Receptor Binding Profiling of this compound (In Vitro)
The direct receptor binding profile of this compound has not been specifically reported. However, studies on other phenoxyacetic acid derivatives suggest potential interactions with certain receptors.
For instance, a series of chiral phenoxyacetic acid analogues were found to act as partial agonists for the Peroxisome Proliferator-Activated Receptor γ (PPARγ) . nih.gov PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation. The binding of these analogues to PPARγ was assessed through transactivation assays, and docking experiments provided insights into their binding mode. nih.gov
Furthermore, other research has identified phenoxyacetic acid derivatives as agonists for the Free Fatty Acid Receptor 1 (FFA1 or GPR40) , a G-protein coupled receptor involved in glucose-stimulated insulin (B600854) secretion. nih.govresearchgate.net These findings highlight the potential for phenoxyacetic acid derivatives to interact with GPCRs.
Another interesting finding is the activity of some phenoxyacetic acid analogues as allosteric modulators of hemoglobin , which, while not a receptor in the classical sense, demonstrates the ability of this chemical scaffold to bind to proteins and induce conformational changes that alter their function. nih.gov
Given these findings for related compounds, it is plausible that this compound could exhibit affinity for one or more of these or other receptors. However, without direct experimental evidence from receptor binding assays (e.g., radioligand binding assays), this remains speculative.
Molecular Pathway Modulation by this compound in Cellular Models (In Vitro)
The modulation of cellular pathways by phenoxyacetic acid derivatives has been investigated in various in vitro models, primarily in the context of inflammation and cancer.
In relation to the inhibition of COX-2, phenoxyacetic acid analogues are expected to modulate pathways downstream of prostaglandin (B15479496) synthesis. This includes the reduction of pro-inflammatory mediators. Indeed, some potent phenoxyacetic acid derivatives have been shown to lower the levels of Tumor Necrosis Factor-alpha (TNF-α) and Prostaglandin E2 (PGE₂) in cellular models. jetir.org
Furthermore, studies have indicated that phenoxyacetic acid derivatives can impact key signaling pathways involved in cell proliferation and survival. For example, some analogues have been shown to induce apoptosis (programmed cell death) in cancer cell lines. nih.govnih.gov This is often associated with the modulation of the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways, which are critical regulators of inflammation and cell survival. nih.gov For instance, some phenoxyacetic acid derivatives have been shown to inhibit the proliferation of colon cancer cells by upregulating p21ʷᵃᶠ¹/ᶜⁱᵖ¹ and repressing c-Myc and cyclin D1, which are downstream targets of the β-catenin/TCF pathway. nih.gov
The table below summarizes the observed effects of some phenoxyacetamide derivatives (closely related to phenoxyacetic acids) on cancer cell lines.
Table 2: In Vitro Effects of Phenoxyacetamide Derivatives on Cancer Cell Lines
| Compound | Cell Line | Effect | IC₅₀ (µM) |
|---|---|---|---|
| Compound I | MCF-7 (Breast Cancer) | Cytotoxic | 7.43 |
| Compound I | HepG2 (Liver Cancer) | Cytotoxic, Pro-apoptotic | 1.43 |
| Compound II | MCF-7 (Breast Cancer) | Cytotoxic | - |
| Compound II | HepG2 (Liver Cancer) | Cytotoxic | 6.52 |
Data extracted from a study on novel phenoxyacetamide derivatives. nih.gov
Protein-Ligand Interaction Studies of this compound (In Vitro)
While no specific protein-ligand interaction studies for this compound have been published, molecular docking studies on its analogues have provided valuable insights into their binding modes with target proteins, particularly COX-2.
The selectivity of these compounds for COX-2 over COX-1 is attributed to the presence of a larger side pocket in the COX-2 active site, which can accommodate the bulkier substituents on the phenoxyacetic acid scaffold. jetir.org
Beyond COX-2, studies have also explored the binding of phenoxyacetic acid derivatives to other proteins. For example, the interaction of various phenoxyacetic acid derivatives with human and bovine serum albumin has been studied, indicating that binding is significantly influenced by the lipophilicity of the derivatives, suggesting the involvement of hydrophobic forces. nih.gov
Mechanisms of Action Elucidation for this compound at a Molecular Level
Based on the available in vitro data for its structural analogues, a putative mechanism of action for this compound at the molecular level can be proposed. The primary mechanism is likely the inhibition of the COX-2 enzyme . This inhibition is expected to be achieved through the binding of the molecule to the active site of COX-2, with the carboxylic acid group forming crucial hydrogen bonds and the aromatic rings engaging in hydrophobic interactions. This selective inhibition of COX-2 would lead to a reduction in the synthesis of pro-inflammatory prostaglandins, thereby exerting an anti-inflammatory effect.
Furthermore, it is plausible that this compound could modulate other cellular targets and pathways. The potential interaction with nuclear receptors like PPARγ or GPCRs like FFA1, as suggested by studies on its analogues, could lead to a broader spectrum of biological activities, including metabolic regulation and further anti-inflammatory effects.
The observed effects of related compounds on cancer cell lines suggest that this compound might also influence signaling cascades critical for cell proliferation and survival, such as the MAPK and NF-κB pathways, potentially leading to the induction of apoptosis.
To definitively elucidate the molecular mechanisms of action of this compound, further direct experimental studies are necessary. These would include comprehensive enzyme kinetic analyses, receptor binding assays, and detailed investigations into its effects on a wider range of cellular signaling pathways.
Computational and Theoretical Studies of 2 2 Benzyloxy Phenoxy Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 2-[2-(Benzyloxy)phenoxy]acetic acid
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like this compound. These calculations provide insights into the molecule's geometry, stability, and sites susceptible to chemical reactions.
By solving approximations of the Schrödinger equation, researchers can determine various molecular properties. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. The distribution of these frontier orbitals reveals the most probable regions for electrophilic and nucleophilic attacks.
Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution across the molecule. Red-colored regions on an MEP map indicate areas of negative potential, typically associated with lone pairs of electrons on heteroatoms (like oxygen), which are prone to electrophilic attack. Blue-colored regions signify positive potential, usually around hydrogen atoms, indicating sites for nucleophilic attack.
Principle-based electronic structure calculations can be used to study properties like bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's most stable conformation. physchemres.org Thermodynamic properties such as enthalpy of formation (ΔHº), Gibbs free energy (ΔGº), and zero-point energy (ΔZPE) can also be computed to assess the molecule's stability and the energetics of its formation. physchemres.org
Table 1: Hypothetical Quantum Chemical Parameters for this compound This table presents theoretical data that would be expected from DFT calculations, based on studies of analogous compounds.
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
| Total Energy | -955.7 Hartree | The total electronic energy of the molecule in its ground state. |
Molecular Docking Simulations of this compound with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. researchgate.net This method is instrumental in structure-based drug design for predicting binding affinity and understanding the molecular interactions that govern biological activity. nih.gov
For this compound, docking simulations could be performed against various biological targets to explore its potential therapeutic applications. Given that structurally related phenoxyacetic acid derivatives have been investigated as anti-inflammatory agents, a relevant target could be the cyclooxygenase (COX) enzymes (COX-1 and COX-2). nih.govmdpi.com
The process involves preparing the 3D structures of both the ligand (this compound) and the macromolecular target (e.g., the crystal structure of COX-2 obtained from the Protein Data Bank). mdpi.com Docking algorithms then sample a vast number of possible conformations and orientations of the ligand within the enzyme's active site, calculating a scoring function for each pose to estimate binding affinity, often expressed in kcal/mol. semanticscholar.org
The results of a docking study would reveal the most probable binding mode, the calculated binding energy, and the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target protein. nih.govmdpi.com For instance, the carboxylic acid group of the molecule is a prime candidate for forming hydrogen bonds with polar residues in an active site, while the phenyl and benzyl (B1604629) rings can engage in hydrophobic or pi-stacking interactions.
Table 2: Hypothetical Molecular Docking Results of this compound with COX-2 This table illustrates the type of data generated from a molecular docking simulation, based on findings for similar compounds.
| Parameter | Result | Details |
| Binding Energy | -8.2 kcal/mol | A lower binding energy indicates a more favorable and stable interaction. |
| Interacting Residues | Arg120, Tyr355, Ser530 | Key amino acids in the COX-2 active site forming interactions with the ligand. |
| Hydrogen Bonds | 2 | The carboxylic acid moiety forms H-bonds with the side chains of Arg120 and Ser530. |
| Hydrophobic Interactions | 5 | The benzyl and phenoxy rings interact with hydrophobic residues like Tyr355, Val349, and Leu531. |
Molecular Dynamics Simulations to Elucidate Conformational Dynamics of this compound
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique provides detailed insight into the conformational flexibility and dynamic behavior of a molecule in a simulated environment, such as in a solvent or interacting with a biological membrane. nih.gov
An MD simulation of this compound would involve placing the molecule in a simulation box, typically filled with water molecules to mimic physiological conditions. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over a specific period, often nanoseconds to microseconds.
Analysis of the resulting trajectory can reveal important dynamic properties. The Root Mean Square Deviation (RMSD) can be monitored to assess the stability of the molecule's conformation over the simulation time. The Root Mean Square Fluctuation (RMSF) of individual atoms can highlight which parts of the molecule are most flexible. For this compound, this would likely include the ether linkage and the bond connecting the benzyl group, which allow for significant rotational freedom.
Furthermore, properties such as the Radial Distribution Function (RDF) can be calculated to understand the structuring of solvent molecules around the solute. nih.gov Analysis of hydrogen bond networks between the carboxylic acid group and surrounding water molecules can provide information on its solvation and interactions at a molecular level. nih.gov Such simulations are crucial for understanding how the molecule's shape and dynamics influence its interactions with biological targets. bibliotekanauki.pl
QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mst.dknih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives.
A QSAR study on derivatives of this compound would begin by compiling a dataset of these compounds along with their measured biological activity (e.g., IC50 values for enzyme inhibition). For each molecule, a set of numerical descriptors representing its physicochemical properties is calculated. These can include hydrophobic parameters (e.g., LogP), electronic parameters (e.g., Hammett's sigma constants, atomic charges), and steric or topological parameters (e.g., molar refractivity, molecular weight). nih.gov
Using statistical methods like Multiple Linear Regression (MLR), a QSAR equation is developed that correlates a combination of these descriptors with the observed activity. nih.govdovepress.com A study on benzyloxyacetic acid derivatives as antisickling agents, for instance, developed a highly predictive QSAR model. nih.gov The resulting equation showed that potency was positively correlated with the hydrophobicity (π values) and electronic-withdrawing nature (σ constants) of substituents, but negatively correlated with the molar refractivity (MR) of para-substituents. nih.gov
The statistical quality of the model is assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the standard error of prediction. dovepress.comajchem-a.com A robust model can then be used to propose new derivatives with optimized substituent patterns for enhanced biological activity. nih.gov
Table 3: Example QSAR Model for Benzyloxyacetic Acid Derivatives This table is based on a published QSAR study for benzyloxyacetic acid derivatives and illustrates the components of a QSAR equation. nih.gov
| Model Component | Description | Contribution to Activity |
| Equation | pActivity = c₀ + c₁(π) + c₂(σ) - c₃(MR) | A mathematical formula predicting biological activity. |
| Descriptors | ||
| π (pi) | Hydrophobicity constant of substituents. | Positive correlation; increased hydrophobicity enhances activity. |
| σ (sigma) | Hammett electronic parameter of substituents. | Positive correlation; electron-withdrawing groups enhance activity. |
| MR | Molar Refractivity of para-substituents. | Negative correlation; smaller substituents at the para position are favored. |
| Statistics | ||
| R² | 0.894 | Indicates that ~89% of the variance in activity is explained by the model. |
| Q² | > 0.6 | Indicates good internal predictive power of the model. |
Virtual Screening and Ligand-Based Drug Design Utilizing this compound Scaffolds
The core structure of this compound can serve as a valuable scaffold for ligand-based drug design and virtual screening campaigns aimed at discovering novel bioactive molecules. nih.gov These methods leverage knowledge of known active compounds to identify new ones from large chemical databases. nih.gov
Ligand-Based Drug Design: In the absence of a known 3D structure for a biological target, ligand-based methods are employed. nih.gov One primary technique is pharmacophore modeling. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to the target. A pharmacophore model could be generated based on the this compound scaffold and its most active derivatives. This model would then be used as a 3D query to search virtual libraries for diverse compounds that match the required features, potentially identifying novel chemical entities with the desired activity.
Virtual Screening: Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov If a biological target for this compound is identified and its structure is known, structure-based virtual screening (e.g., high-throughput docking) can be performed.
Alternatively, if the screening is based on the ligand itself, the this compound scaffold can be used as a starting point. A virtual library can be enumerated by computationally adding a wide variety of chemical substituents at different positions on the scaffold. nih.gov This library, which could contain millions of virtual compounds, is then screened using methods like similarity searching (finding molecules with similar fingerprints to a known active compound) or by docking them into a target receptor. This approach allows for the rapid exploration of a vast chemical space to prioritize a smaller, more manageable set of compounds for synthesis and experimental testing. nih.gov
Advanced Analytical Techniques for Elucidating Chemical Behavior and Interactions of 2 2 Benzyloxy Phenoxy Acetic Acid
High-Resolution Mass Spectrometry for Reaction Monitoring and Metabolite Identification (In Vitro)
High-resolution mass spectrometry (HRMS) is a powerful tool for monitoring chemical reactions and identifying metabolites due to its exceptional mass accuracy and sensitivity. In the context of 2-[2-(Benzyloxy)phenoxy]acetic acid, HRMS can provide real-time insights into reaction kinetics, byproduct formation, and metabolic fate in in vitro systems.
Reaction Monitoring:
The synthesis of this compound involves several steps where precise monitoring is crucial for optimizing yield and purity. HRMS can be employed to track the consumption of reactants and the formation of the desired product and any impurities. By analyzing aliquots from the reaction mixture at different time points, a kinetic profile of the reaction can be constructed. The high mass accuracy of instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers allows for the unambiguous identification of reaction components based on their exact masses.
In Vitro Metabolite Identification:
Understanding the metabolic stability and pathways of this compound is critical. In vitro studies using liver microsomes or other cellular fractions can simulate metabolic processes. HRMS, often coupled with liquid chromatography (LC-HRMS), is instrumental in separating and identifying potential metabolites. The high resolution allows for the determination of the elemental composition of metabolites, even those present at low concentrations. Common metabolic transformations that could be identified include hydroxylation, demethylation, or cleavage of the ether or benzyl (B1604629) groups. The fragmentation patterns obtained through tandem mass spectrometry (MS/MS) further aid in the structural elucidation of these metabolites.
Table 1: Potential In Vitro Metabolites of this compound Detectable by HRMS
| Potential Metabolite | Chemical Formula | Exact Mass (Da) | Mass Shift from Parent (Da) | Plausible Metabolic Reaction |
| Parent Compound | C₁₅H₁₄O₄ | 258.0892 | 0 | - |
| Monohydroxylated derivative | C₁₅H₁₄O₅ | 274.0841 | +15.9949 | Aromatic or aliphatic hydroxylation |
| O-Debenzylated derivative | C₈H₈O₄ | 168.0423 | -90.0469 | Cleavage of the benzyl ether |
| Carboxylic acid reduction | C₁₅H₁₆O₃ | 244.1099 | -13.9793 | Reduction to an alcohol |
Advanced NMR Spectroscopy for Structure and Conformation Analysis of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and conformational analysis of organic molecules. For this compound, advanced NMR experiments provide detailed information about its three-dimensional structure and flexibility in solution.
One-dimensional NMR techniques like ¹H and ¹³C NMR are fundamental for confirming the basic scaffold of this compound. However, two-dimensional (2D) NMR experiments are necessary to resolve signal overlap and establish through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks within the molecule, helping to assign protons on the same spin system, such as those on the aromatic rings and the acetic acid side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing an unambiguous assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the different structural fragments of this compound, such as the benzyloxy group to the phenoxy ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for conformational analysis. They detect through-space interactions between protons that are close to each other, providing insights into the preferred spatial arrangement of the benzyloxy and phenoxy groups and the orientation of the acetic acid side chain. The relative intensities of NOE cross-peaks can be used to estimate inter-proton distances, which can then be used to build a 3D model of the molecule's conformation in solution.
X-ray Crystallography of this compound Cocrystals or Protein-2-[2-(Benzyloxy)phenoxy]acetic acid Complexes
X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its solid state. For this compound, obtaining a single crystal of the compound itself or in a complex can reveal precise bond lengths, bond angles, and intermolecular interactions.
Cocrystals:
The formation of cocrystals, where this compound is crystallized with another molecule (a coformer), can be a strategy to obtain high-quality crystals suitable for X-ray diffraction. The analysis of the resulting crystal structure would reveal the non-covalent interactions, such as hydrogen bonds and π-stacking, that govern the crystal packing. This information is valuable for understanding the compound's solid-state properties and potential for polymorphism.
Protein-Ligand Complexes:
If this compound is being investigated for its interaction with a biological target, obtaining a crystal structure of the protein-ligand complex is of utmost importance. This would provide a detailed atomic-level view of the binding pocket and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the compound and the protein's amino acid residues. This structural information is invaluable for structure-based drug design and for understanding the mechanism of action.
Spectroscopic Methods for Interaction Profiling (In Vitro)
Various spectroscopic techniques can be employed to study the non-covalent interactions of this compound with other molecules, such as proteins or nucleic acids, in an in vitro setting. These methods can provide information on binding affinity, stoichiometry, and the thermodynamics of the interaction.
Fluorescence Spectroscopy: Changes in the intrinsic fluorescence of a protein upon binding of a ligand like this compound can be used to determine binding constants. Alternatively, if the compound itself is fluorescent, its fluorescence properties may change upon binding.
Circular Dichroism (CD) Spectroscopy: This technique is sensitive to changes in the secondary structure of proteins. If the binding of this compound induces a conformational change in its target protein, this can be detected by CD spectroscopy.
Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and entropy change (ΔS).
Hyphenated Techniques for Purity and Degradation Product Analysis of this compound
Hyphenated analytical techniques, which couple a separation technique with a detection technique, are essential for assessing the purity of this compound and for identifying any degradation products that may form during storage or under stress conditions.
The most common and powerful hyphenated technique for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS) .
Purity Analysis: A high-performance liquid chromatography (HPLC) method can be developed to separate this compound from any synthesis-related impurities or degradation products. The use of a mass spectrometer as a detector provides high specificity and allows for the identification of co-eluting impurities based on their mass-to-charge ratio. The purity of a sample can be accurately determined by integrating the peak area of the main compound and all identified impurities.
Degradation Product Analysis: Forced degradation studies, where the compound is exposed to harsh conditions (e.g., acid, base, heat, light, oxidation), can be performed to identify potential degradation pathways. LC-MS is then used to separate and identify the resulting degradation products. The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) are crucial for elucidating the structures of these new chemical entities.
Applications of 2 2 Benzyloxy Phenoxy Acetic Acid As a Synthetic Building Block and Precursor
Utilization of 2-[2-(Benzyloxy)phenoxy]acetic acid in the Synthesis of Complex Organic Molecules
The structure of this compound, featuring a carboxylic acid group, an ether linkage, and a benzyl (B1604629) protecting group, makes it a potentially valuable starting material for the synthesis of more elaborate organic molecules. The carboxylic acid moiety serves as a handle for a variety of chemical transformations, including amide bond formation, esterification, and reduction to an alcohol. These reactions would allow for the coupling of the this compound core to other molecular fragments, thereby building molecular complexity.
Furthermore, the benzyl group is a common protecting group for phenols, which can be readily removed under various conditions, such as catalytic hydrogenation. This deprotection would unmask a reactive phenol (B47542) group, opening up further avenues for synthetic elaboration, including O-alkylation, O-arylation, and the synthesis of various esters. The strategic removal of the benzyl group at a later synthetic stage allows for the selective modification of the phenolic oxygen.
While specific examples of its use in the total synthesis of complex natural products or other large organic molecules are not prominently reported, the inherent reactivity of its functional groups positions this compound as a versatile intermediate for such endeavors.
Role of this compound in Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. The structural elements of this compound provide several potential pathways for its incorporation into heterocyclic systems.
The carboxylic acid function can be utilized in condensation reactions with binucleophiles to form a variety of heterocyclic rings. For instance, reaction with 1,2-diamines could lead to the formation of benzimidazoles, while reaction with 2-aminophenols or 2-aminothiophenols could yield benzoxazoles and benzothiazoles, respectively. The specific heterocyclic system formed would depend on the nature of the reaction partner and the conditions employed.
Additionally, the aromatic rings of the this compound scaffold could potentially undergo intramolecular cyclization reactions under appropriate conditions to form fused heterocyclic systems. For example, Friedel-Crafts type reactions could be envisioned to form tricyclic structures incorporating the phenoxyacetic acid core. While the literature does not currently provide specific examples of these transformations starting from this compound, the fundamental principles of organic synthesis suggest these as plausible applications.
Derivatization of this compound for Prodrug Strategies (In Vitro metabolic stability)
Prodrug design is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a drug molecule. The carboxylic acid group of this compound is an ideal handle for prodrug derivatization. Esterification of the carboxylic acid, for example, can mask its polarity, potentially enhancing oral absorption. These ester prodrugs would then be designed to be cleaved in vivo by esterase enzymes to release the active parent drug.
The in vitro metabolic stability of such potential prodrugs would be a critical parameter to evaluate. Metabolic stability assays, typically conducted using liver microsomes or hepatocytes, provide an indication of how susceptible a compound is to metabolism by drug-metabolizing enzymes. For derivatives of this compound, key metabolic pathways could include hydrolysis of the ester prodrug moiety and potentially hydroxylation of the aromatic rings or O-dealkylation of the ether linkages.
Precursor for Bioactive Scaffold Generation Based on this compound Core Structure
The phenoxyacetic acid motif is a well-known pharmacophore found in various bioactive molecules. For instance, certain phenoxyacetic acid derivatives have been investigated for their anti-inflammatory properties, often acting as inhibitors of enzymes like cyclooxygenase (COX). The core structure of this compound provides a foundation upon which diverse and potentially bioactive scaffolds can be built.
By modifying the carboxylic acid group, for example through amidation with a library of amines, a diverse set of derivatives can be rapidly synthesized. These derivatives could then be screened for various biological activities. Furthermore, modification of the aromatic rings through electrophilic substitution reactions or removal of the benzyl group followed by derivatization of the resulting phenol could lead to a wide range of new chemical entities.
Future Research Directions and Emerging Opportunities for 2 2 Benzyloxy Phenoxy Acetic Acid Studies
Exploration of Novel Synthetic Pathways for 2-[2-(Benzyloxy)phenoxy]acetic acid
The classical synthesis of phenoxyacetic acids, first reported in 1880, involves the Williamson ether synthesis, where a phenolate (B1203915) reacts with a chloroacetate. wikipedia.org A common method involves reacting the corresponding phenol (B47542) with an alkali hydroxide (B78521) and chloroacetic acid in water. wikipedia.orgjocpr.com While robust, this method presents opportunities for improvement in terms of yield, purity, and environmental impact. Future research will likely pivot towards more sophisticated and efficient synthetic strategies.
Key areas for exploration include:
Catalyst Development: Investigating new catalysts to enhance reaction rates and selectivity. For instance, the use of activators like phosphonitrilic chloride (PNT) in the presence of N-methyl morpholine (B109124) (NMM) has been shown to be effective for esterification of phenoxyacetic acids under mild conditions and could be adapted for the primary synthesis. jocpr.com
Green Chemistry Approaches: The development of synthetic routes that utilize environmentally benign solvents, reduce energy consumption, and minimize waste is a critical goal. This could involve exploring solvent-free reaction conditions or the use of aqueous-based systems. jocpr.comchemicalbook.com
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and potentially improve yields by efficiently heating the reaction mixture.
A comparative look at potential synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Improved Williamson Ether Synthesis | Well-understood, readily available starting materials. | Development of novel phase-transfer catalysts; optimization of reaction conditions (e.g., temperature, solvent). |
| Phosphonitrilic Chloride (PNT) Activation | Mild reaction conditions, high yields for subsequent esterification. jocpr.com | Adaptation of the activation method for the primary synthesis of the acid from the corresponding phenols. |
| Flow Chemistry | Enhanced safety, scalability, reproducibility, and yield. | Design and optimization of a continuous flow reactor setup for the synthesis. |
| Microwave-Assisted Synthesis | Rapid reaction times, potential for higher yields and cleaner reactions. | Determining optimal microwave parameters (power, time, temperature) and solvent systems. |
Deeper Mechanistic Understanding of this compound Biological Interactions (In Vitro)
Preliminary research on related phenoxyacetic acid derivatives suggests a range of biological activities, providing a strong rationale for in-depth in vitro investigation of this compound. For example, certain derivatives have been shown to act as selective cyclooxygenase-2 (COX-2) inhibitors, a key target in anti-inflammatory therapies. nih.gov Others have been found to interact with proton-linked monocarboxylic acid transporters (MCTs), which are crucial for the cellular uptake of various molecules. nih.gov
Future in vitro studies should aim to elucidate the specific molecular mechanisms underlying the biological effects of this compound.
Key Research Avenues:
Enzyme Inhibition Assays: Comprehensive screening against a panel of enzymes is warranted. Given the activity of related compounds, detailed kinetic studies on COX-1 and COX-2 enzymes would be a logical starting point to determine inhibitory constants (IC₅₀, Kᵢ) and the mode of inhibition. nih.gov The potential to inhibit other enzymes, such as those involved in metabolic disorders, should also be explored. cymitquimica.combiosynth.com
Receptor Binding Assays: Investigating the binding affinity of the compound to various cellular receptors could uncover novel biological targets.
Cell-Based Assays: Utilizing cell lines, such as the human colon adenocarcinoma cell line Caco-2 or various cancer cell lines (e.g., HepG2, MCF-7), can provide critical information. nih.govmdpi.com These studies can clarify the compound's transport mechanism across cell membranes and assess its cytotoxic or anti-proliferative effects. mdpi.comnih.gov
Gene and Protein Expression Analysis: Techniques like quantitative PCR (qPCR) and Western blotting can be used to determine how the compound alters the expression of specific genes and proteins involved in pathways of interest, such as inflammation or apoptosis. nih.govmdpi.com
Development of Advanced Computational Models for this compound
Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental research. For phenoxyacetic acid derivatives, computational methods like Density Functional Theory (DFT) have been used to analyze molecular structure and reactivity. mdpi.com Molecular modeling has also been employed to understand the interactions between these derivatives and biological targets like the COX-2 enzyme. nih.gov
Future computational work on this compound should focus on building more sophisticated and predictive models.
Emerging Computational Opportunities:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity. This would enable the virtual screening and design of new analogues with potentially enhanced potency.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between the compound and its biological target (e.g., an enzyme's active site) over time. This can reveal key binding conformations, interaction stability, and the influence of solvent molecules, offering a deeper understanding than static docking models.
Machine Learning (ML) and Artificial Intelligence (AI): ML algorithms can be trained on existing chemical and biological data to predict various properties of new derivatives, including their bioactivity, toxicity, and pharmacokinetic profiles. This can significantly accelerate the discovery of lead compounds.
Advanced DFT Studies: Beyond basic reactivity, DFT can be used to predict spectroscopic properties (NMR, IR), which can aid in the characterization of newly synthesized compounds, and to calculate properties like lipophilicity and electronic charge distribution, which are correlated with biological activity. mdpi.com
| Computational Method | Objective | Potential Outcome |
| Molecular Docking | Predict binding mode and affinity to a biological target. | Identification of key amino acid interactions; initial ranking of derivatives. nih.gov |
| QSAR | Correlate chemical structure with biological activity. | Predictive models for designing new, more potent analogues. |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of the ligand-target complex. | Deeper understanding of binding stability and mechanism. |
| DFT Calculations | Determine electronic properties and reactivity. | Correlation of molecular properties with bioactivity; prediction of reactivity. mdpi.com |
Emerging Bio-conjugation Strategies Utilizing this compound
The presence of a carboxylic acid group makes this compound an excellent candidate for bioconjugation. This process involves covalently linking the molecule to another chemical entity, such as a protein, polymer, or nanoparticle, to create a new hybrid material with combined or enhanced properties. The potential for bioconjugation opens up a vast landscape of applications. biosynth.com
Future Bio-conjugation Research Directions:
Targeted Drug Delivery: The compound could be conjugated to a targeting moiety, such as an antibody or a specific peptide, to direct it to particular cells or tissues (e.g., cancer cells). This strategy can enhance efficacy and reduce off-target side effects.
Development of Probes: By attaching a fluorescent dye or a radioactive isotope, this compound can be converted into a molecular probe for bio-imaging techniques like fluorescence microscopy or positron emission tomography (PET), allowing for the visualization of its distribution and target engagement in vitro and in vivo.
Immobilization on Surfaces: Covalently attaching the molecule to solid supports, such as beads or sensor chips, is fundamental for applications like affinity chromatography (for purifying target proteins) or surface plasmon resonance (SPR) studies (for analyzing binding kinetics).
Creation of Novel Biomaterials: Conjugation to polymers could be used to create new materials with specific biological activities, for example, developing anti-inflammatory or antimicrobial coatings for medical devices. The synthesis of phenoxyacetic acid hydrazides demonstrates the feasibility of linking this scaffold to other molecular fragments. mdpi.com
Q & A
Q. What are the optimal synthetic routes for 2-[2-(Benzyloxy)phenoxy]acetic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves etherification and acetylation steps. For example, benzyl protection of phenolic hydroxyl groups using benzyl bromide under basic conditions (e.g., NaH or K₂CO₃ in DMF) can precede coupling with a glycolic acid derivative. Hydrolysis of intermediate esters (e.g., methyl or ethyl esters) with NaOH or LiOH in aqueous THF yields the final acetic acid derivative . Optimization may involve solvent selection (e.g., DMF for high solubility) and temperature control (40–60°C) to minimize side reactions like over-alkylation.
Q. What purification techniques are recommended for isolating this compound with high purity?
Methodological Answer: Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate 3:1 to 1:1) is effective. Purity can be verified via HPLC (C18 column, 0.1% TFA in H₂O/acetonitrile mobile phase) or melting point analysis (literature range: ~120–125°C). Residual solvents should be quantified via GC-MS .
Q. How can the structure of this compound be confirmed experimentally?
Methodological Answer:
- NMR Spectroscopy:
- FT-IR: Strong absorbance at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: The benzyloxy group acts as an electron-donating substituent, activating the adjacent phenoxy ring for electrophilic attacks. However, steric hindrance from the benzyl group may reduce reactivity at the ortho position. Computational studies (e.g., DFT calculations) can model charge distribution and transition states. Experimental validation might involve comparing reaction rates with analogs lacking the benzyl group .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
Methodological Answer:
- Dose-Response Analysis: Perform IC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM) to confirm activity thresholds.
- Structural Confirmation: Verify derivative purity and stereochemistry (e.g., chiral HPLC for enantiomers).
- Target-Specific Assays: Use kinase profiling or receptor-binding studies to identify off-target effects that may explain discrepancies .
Q. How can computational methods streamline the design of this compound-based drug delivery systems?
Methodological Answer: Molecular dynamics (MD) simulations can predict interactions with lipid bilayers or polymeric carriers. For example, the compound’s logP (~2.5) and polar surface area (~70 Ų) suggest moderate permeability, which can be optimized by esterifying the acetic acid moiety to enhance lipophilicity. QSAR models may link structural modifications (e.g., fluorination) to bioavailability .
Q. What advanced analytical techniques are critical for studying degradation pathways of this compound under physiological conditions?
Methodological Answer:
- LC-HRMS/MS: Identify degradation products (e.g., hydrolyzed benzyl alcohol or phenoxy fragments) in simulated gastric fluid (pH 1.2) or plasma (pH 7.4).
- Isotopic Labeling: Use ¹⁴C-labeled acetic acid moieties to track metabolic fate in in vitro hepatocyte models .
Methodological Notes for Experimental Design
- Controlled Variables: Maintain inert atmospheres (N₂/Ar) during synthesis to prevent oxidation of phenolic groups.
- Data Reproducibility: Validate NMR assignments with 2D techniques (COSY, HSQC) and cross-reference with PubChem data .
- Ethical Compliance: Adhere to institutional guidelines for handling hazardous reagents (e.g., LiAlH₄) as outlined in safety data sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
